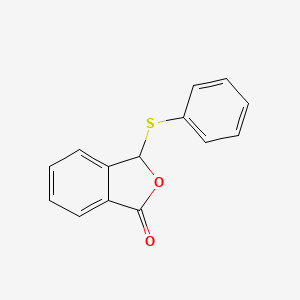
1(3H)-Isobenzofuranone, 3-(phenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(3H)-Isobenzofuranone, 3-(phenylthio)- is an organic compound that belongs to the class of isobenzofuranones This compound is characterized by the presence of a phenylthio group attached to the third position of the isobenzofuranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(3H)-Isobenzofuranone, 3-(phenylthio)- can be achieved through several methods. One common approach involves the reaction of ethyl 2-phenylthioethanoate with sulfuryl chloride (SO2Cl2) in dry methylene chloride at 0°C. This reaction yields ethyl 2-chloro-2-phenylthioethanoate, which can then be functionalized using Lewis acids such as titanium tetrachloride (TiCl4), tin tetrachloride (SnCl4), or zinc chloride (ZnCl2) with various nucleophiles to produce monosubstituted phenylthioethanoates . These esters can be hydrolyzed and acidified to obtain monosubstituted phenylthioethanoic acids, which can further react with appropriate imines in the Staudinger reaction using phosphorus oxychloride (POCl3) as a condensing agent to form the desired compound .
Industrial Production Methods
Industrial production methods for 1(3H)-Isobenzofuranone, 3-(phenylthio)- typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
1(3H)-Isobenzofuranone, 3-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylthio group or to modify the isobenzofuranone ring.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of Lewis acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
1(3H)-Isobenzofuranone, 3-(phenylthio)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1(3H)-Isobenzofuranone, 3-(phenylthio)- involves its interaction with various molecular targets and pathways. The phenylthio group can undergo nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities. The compound can also interact with enzymes and proteins, potentially inhibiting their function or altering their activity.
Comparison with Similar Compounds
Similar Compounds
3-Phenylthio-β-lactams: These compounds have a similar phenylthio group attached to a β-lactam ring and are known for their biological activities, including antimicrobial properties.
2-Phenyl-3-(phenylthio)-1H-pyrrole-1-carboxamide: This compound has a phenylthio group attached to a pyrrole ring and is studied for its potential medicinal applications.
Uniqueness
1(3H)-Isobenzofuranone, 3-(phenylthio)- is unique due to its isobenzofuranone ring structure, which distinguishes it from other phenylthio-containing compounds
Properties
CAS No. |
51287-54-8 |
|---|---|
Molecular Formula |
C14H10O2S |
Molecular Weight |
242.29 g/mol |
IUPAC Name |
3-phenylsulfanyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C14H10O2S/c15-13-11-8-4-5-9-12(11)14(16-13)17-10-6-2-1-3-7-10/h1-9,14H |
InChI Key |
ZKXIHMKLOSZLPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Ethenylbicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14647356.png)
![Benzenemethanol, 5-chloro-2-[(4-fluorophenyl)thio]-](/img/structure/B14647363.png)
![N-Propan-2-yl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14647371.png)
![7-Chloro-3,3-dimethyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14647372.png)
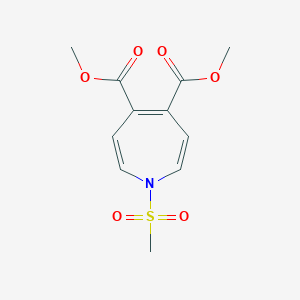

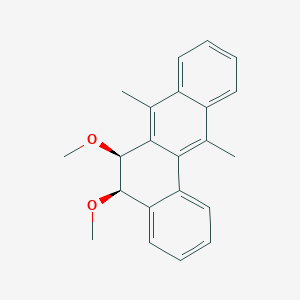
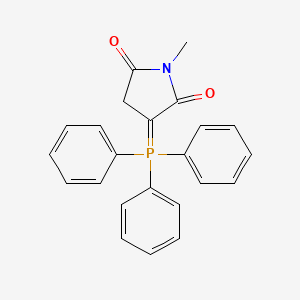
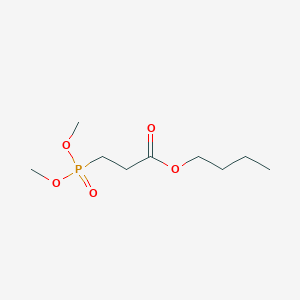



![5-Phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione](/img/structure/B14647451.png)
